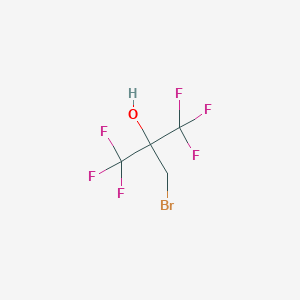

2-(Bromomethyl)hexafluoropropan-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol and related compounds involves the reaction of precursors such as hexafluoroacetone with specific reagents. For instance, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was synthesized using phenol and hexafluoroacetone, highlighting the potential for creating complex fluoro-containing molecules through strategic organic synthesis (Shi-Juan Li et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Bromomethyl)hexafluoropropan-2-ol demonstrates the presence of strong intermolecular hydrogen bonds, which contribute to their stability and reactivity. The X-ray structure analysis reveals two types of strong hydrogen bonds that connect molecules into two-dimensional layers, suggesting its potential utility in the synthesis of organic fluoro-containing polymers (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

Hexafluoroisopropan-2-ol (HFIP) is an excellent solvent for promoting fluorinations and plays a crucial role in the activation of hypervalent fluoroiodane reagents, eliminating the need for transition metals. This illustrates the compound's ability to facilitate high-yield reactions under mild conditions, such as the fluorocyclisation of unsaturated carboxylic acids (Harsimran K. Minhas et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, such as their phase behavior and solubility, are influenced by their molecular structure, particularly the presence of hexafluoroisopropanol groups. These groups are known to impact the solvent properties and reactivity of the compounds, demonstrating their role in controlling the oxidative strength of hypervalent iodine reagents (Ignacio Colomer et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(Bromomethyl)hexafluoropropan-2-ol derivatives are characterized by their reactivity in various chemical reactions, including radical-induced transformations and ring-opening reactions. For example, the photodissociation dynamics of related compounds have been studied, showing that bromine formation occurs on a repulsive surface, which provides insights into the mechanism of C-Br bond dissociation (Yogesh N. Indulkar et al., 2011).

Aplicaciones Científicas De Investigación

Promoting Solvolysis Reactions : The compound aids in promoting participation in solvolytic reactions, which are crucial for various chemical transformations (Ferber et al., 1980).

Development of Organic Polymers : It has potential use in organic fluoro-containing polymers due to its strong intermolecular hydrogen bonds and easy deprotonation (Li et al., 2015).

Stabilization of Photochromic Compounds : The fluoroalcohols like hexafluoropropan-2-ol stabilize the merocyanine forms of photochromic compounds, forming hydrogen bonds with the molecules (Suzuki et al., 1998).

Catalysis and Chemical Synthesis : A variety of chemical synthesis and rearrangement processes are facilitated by this compound under specific conditions. It is involved in making 2-oxopropyl derivatives and in synthesizing 2-bromomethyl-2,3-dihydrobenzofurans among other things (Alliot et al., 2013; Furst et al., 2020).

Antithrombotic and Hemolytic Activities : Derivatives of 2-(Bromomethyl)hexafluoropropan-2-ol have shown promising antithrombotic and haemolytic activities, indicating therapeutic potential (Rizwan et al., 2014).

Solvent for Radical Cations : Hexafluoropropan-2-ol is an ideal solvent for generating highly persistent radical cations, which are useful in various spectroscopic and chemical analyses (Eberson et al., 1995; 1997; 1996).

Safety And Hazards

The safety data sheet for 2-(Bromomethyl)hexafluoropropan-2-ol indicates that it is dangerous . It has hazard statements H226-H302+H312+H332-H314, which means it is flammable, harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . The precautionary statements are P210-P260-P280-P310, which advise to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and immediately call a POISON CENTER or doctor/physician if you feel unwell .

Propiedades

IUPAC Name |

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSMOCOWOKNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457681 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)hexafluoropropan-2-ol | |

CAS RN |

503169-76-4 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)